molecular formula C12H11FO B6155625 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol CAS No. 1354542-07-6

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol

Katalognummer: B6155625
CAS-Nummer: 1354542-07-6
Molekulargewicht: 190.21 g/mol
InChI-Schlüssel: SWDXEHMSTNIZJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C12H11FO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom and a hydroxyl group attached to an ethan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol typically involves the fluorination of a naphthalene derivative followed by the introduction of the ethan-1-ol moiety. One common method involves the reaction of 1-naphthaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. This is followed by a reduction step using a reducing agent like sodium borohydride (NaBH4) to convert the aldehyde group to an alcohol group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-fluoro-1-(naphthalen-1-yl)ethanone, while nucleophilic substitution of the fluorine atom can produce various substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-fluoro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets through its fluorine and hydroxyl groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(naphthalen-2-yl)ethan-1-ol: Similar structure but lacks the fluorine atom.

    2-fluoro-1-(naphthalen-2-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.

    2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride: A hydrochloride salt form with an amine group.

Uniqueness

2-fluoro-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased solubility in aqueous environments .

Eigenschaften

CAS-Nummer

1354542-07-6

Molekularformel

C12H11FO

Molekulargewicht

190.21 g/mol

IUPAC-Name

2-fluoro-1-naphthalen-1-ylethanol

InChI

InChI=1S/C12H11FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2

InChI-Schlüssel

SWDXEHMSTNIZJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(CF)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.